1-Hydroxybenz[a]anthracene

Catalog No.
S592806
CAS No.
69847-26-3
M.F
C18H12O
M. Wt
244.3 g/mol
Availability
Inquiry
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1-Hydroxybenz[a]anthracene

CAS Number

69847-26-3

Product Name

1-Hydroxybenz[a]anthracene

IUPAC Name

benzo[a]anthracen-1-ol

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C18H12O/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11,19H

InChI Key

PBPCCBLJHAAYFD-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)O

Tetraphen-1-ol is a member of the class of tetraphenes that is tetraphene in which the hydrogen at position 1 has been replaced by a hydroxy group. It is a urinary hydroxylated metabolite of tetraphene (benzo[a]anthracene). It has a role as a human xenobiotic metabolite. It is a member of tetraphenes and a member of phenols. It derives from a hydride of a tetraphene.

The synthesis of 1-hydroxybenz[a]anthracene represents an important area of research in polycyclic aromatic hydrocarbon chemistry, with multiple established methodologies available for its preparation [1] [2]. This compound, characterized by its tetracyclic structure with a hydroxyl group at position 1, has been the subject of numerous synthetic investigations due to its structural complexity and relevance in various chemical studies [3] [8].

Diels-Alder Routes to Benz[a]anthracene Derivatives

The Diels-Alder reaction serves as a fundamental approach for constructing the benz[a]anthracene core structure, which can subsequently be functionalized to yield 1-hydroxybenz[a]anthracene [4] [10]. This pericyclic reaction, discovered by Otto Diels and Kurt Alder in 1928, involves a [4+2] cycloaddition between a conjugated diene and a dienophile, resulting in the formation of a cyclohexene ring system [27]. When applied to benz[a]anthracene synthesis, this methodology enables the efficient construction of complex polycyclic frameworks in fewer steps compared to alternative approaches [30] [32].

A typical Diels-Alder route to benz[a]anthracene derivatives begins with the reaction of 1,4-naphthaquinone with 1,3-butadiene [9] [30]. This initial cycloaddition is followed by oxidation with chromium trioxide in glacial acetic acid to form 9,10-anthraquinone, which can be further processed to yield the benz[a]anthracene core structure [30]. The resulting framework can then undergo regioselective hydroxylation to introduce the hydroxyl group at position 1 [5] [13].

Another notable Diels-Alder approach involves the use of anthracene as a diene component, which reacts with maleic anhydride in xylene to produce 9,10-dihydroanthracene-9,10-α,β-succinic anhydride [31]. This intermediate can be further elaborated through a series of transformations to access the desired 1-hydroxybenz[a]anthracene [26] [31].

Regioselective Hydroxylation Strategies

Regioselective hydroxylation represents a direct approach for introducing a hydroxyl group at the desired position 1 of the benz[a]anthracene framework [5] [19]. This methodology typically employs transition metal catalysts or specific oxidizing agents to achieve selective functionalization at the target position [5] [13].

Several regioselective hydroxylation strategies have been developed for polycyclic aromatic hydrocarbons, with varying degrees of selectivity and efficiency [13] [19]. One approach involves the use of ruthenium or palladium catalysts, which can direct the hydroxylation to specific positions based on electronic and steric factors [5]. Research has shown that steric effects predominantly determine regioselectivity in ruthenium-catalyzed reactions, while electronic effects are more influential in palladium-catalyzed processes [5].

A notable regioselective method for synthesizing 1-hydroxybenz[a]anthracene was reported by Fu and colleagues, who developed a novel approach starting from the parent benz[a]anthracene compound [19]. Their methodology demonstrated the feasibility of introducing functional groups into polycyclic arene ring positions not prone to direct substitution through initial regioselective hydrogenation, followed by appropriate synthetic operations to introduce carbonyl or other desired functional groups into benzylic or olefinic ring positions, and finally dehydrogenation [19].

Another significant contribution to this field was made by researchers who synthesized the polyaromatic aldehyde 1-hydroxybenz[a]anthracene-2-carboxaldehyde via a seven-step protocol from 9,10-dihydroanthracene, achieving an overall yield of 30% [2] [26]. This approach highlights the potential for developing efficient regioselective methodologies for accessing 1-hydroxylated benz[a]anthracene derivatives [2].

Directed ortho metalation (DoM) has also proven to be an efficient strategy for functionalizing polycyclic aromatic hydrocarbons, including benz[a]anthracene derivatives [13]. This approach utilizes directing metalation groups to achieve regioselective functionalization, affording di-substituted derivatives in yields ranging from 27% to quantitative [13].

Biocatalytic Production Pathways

Biocatalytic approaches offer environmentally friendly alternatives for the production of 1-hydroxybenz[a]anthracene, often achieving high regioselectivity under mild conditions [17] [21]. These methods typically harness the power of enzymatic systems to perform selective hydroxylation of the benz[a]anthracene core structure [6] [11].

Cytochrome P450-Mediated Metabolic Formation

Cytochrome P450 enzymes play a crucial role in the metabolic activation of polycyclic aromatic hydrocarbons, including benz[a]anthracene [6] [11] [17]. These heme-containing monooxygenases catalyze the insertion of one oxygen atom from molecular oxygen into the substrate, while the other oxygen atom is reduced to water [28]. In the context of benz[a]anthracene metabolism, cytochrome P450 enzymes can catalyze the hydroxylation at various positions, including position 1, to form 1-hydroxybenz[a]anthracene [6] [24].
The mechanism of cytochrome P450-mediated hydroxylation involves several key steps [28] [34]. Initially, the substrate binds to the enzyme active site, followed by the reduction of the heme iron from Fe(III) to Fe(II) [28]. Molecular oxygen then binds to the reduced heme, forming an Fe(II)-O2 complex [28]. Subsequent electron transfer and protonation steps lead to the formation of a highly reactive iron-oxo species (Compound I), which abstracts a hydrogen atom from the substrate, generating a carbon radical [28] [34]. This radical then recombines with the iron-hydroxyl species to form the hydroxylated product [28].

Several cytochrome P450 isoforms have been implicated in the hydroxylation of benz[a]anthracene, with cytochrome P450 1A1 identified as a major enzyme involved in this process [6] [11] [24]. Research has shown that topical application of benz[a]anthracene to mouse skin elicited a 2-fold increase in cytochrome P450 content, with accompanying increases in monooxygenase activities such as benzo[a]pyrene hydroxylation, 7-ethoxycoumarin O-deethylation, and acetanilide 4-hydroxylation in the microsomes [24]. The purified cytochrome P450 from these microsomes efficiently catalyzed benzo[a]pyrene hydroxylation and 7-ethoxycoumarin O-deethylation when reconstituted with NADPH-cytochrome P450 reductase [24].

Studies with Sphingobium sp. strain KK22 have demonstrated the biotransformation of benz[a]anthracene, leading to the formation of various hydroxylated metabolites, including 1-hydroxybenz[a]anthracene [21]. Analysis of organic extracts from benz[a]anthracene biodegradation by liquid chromatography negative electrospray ionization tandem mass spectrometry revealed multiple products, including hydroxy-naphthoic acids [21]. Specifically, 1-hydroxy-2-naphthoic acid was unambiguously identified, indicating that oxidation of the benz[a]anthracene molecule occurred via the linear kata end of the molecule [21].

Epoxide Intermediate Characterization

The formation of epoxide intermediates represents a critical step in the cytochrome P450-mediated hydroxylation of benz[a]anthracene [7] [12] [22]. These highly reactive species serve as key intermediates in the metabolic pathway leading to 1-hydroxybenz[a]anthracene and other hydroxylated derivatives [7] [12].
Several epoxide intermediates have been identified in the metabolism of benz[a]anthracene, with the 1,2-epoxide being particularly relevant for the formation of 1-hydroxybenz[a]anthracene [7] [12] [22]. The 1,2-epoxide forms through cytochrome P450-mediated oxidation at the 1,2 position and serves as a direct precursor to 1-hydroxybenz[a]anthracene via epoxide hydrolase action [12] [18] [22].

Research by Sims described the synthesis of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide, along with their metabolism by rat liver preparations [12] [22]. These epoxides were found to react both chemically and enzymatically with water to yield the corresponding dihydrodiols and with reduced glutathione to form glutathione conjugates [12] [22]. Importantly, 8,9-dihydro-8,9-dihydroxybenz[a]anthracene formed enzymatically from benz[a]anthracene 8,9-oxide was identical to a dihydrodiol formed when benz[a]anthracene was metabolized by rat liver homogenates [12] [22].

Studies on the metabolism of 7,12-dimethylbenz[a]anthracene in rat liver have provided direct evidence for the presence of K-region epoxide intermediates in the metabolism mixture [23]. The identification of methanolysis products from these epoxides serves as a convenient means to assay for these metabolites [23]. Interestingly, the K-region epoxide was found to possess greater stability compared to non-K-region epoxides, which undergo facile enzymatic and nonenzymatic hydrolysis and/or rearrangement reactions as soon as they are produced [23].

The stereoselectivity of microsomal epoxide hydrolase toward diol epoxides and tetrahydroepoxides derived from benz[a]anthracene has also been investigated [18]. A tetrahydrobenz[a]anthracene derivative with an epoxide group in the 3,4-position, (-)-tetrahydrobenz[a]anthracene (3R,4S)-epoxide, was identified as an excellent substrate for epoxide hydrolase [18]. Additionally, the two diastereomeric (+/-)-benz[a]anthracene 1,2-diol 3,4-epoxides were found to be moderately good substrates for epoxide hydrolase, which is unusual compared to other diol epoxides examined [18].

XLogP3

5.4

UNII

TIV4XO19AF

Other CAS

69847-26-3

Wikipedia

1-hydroxybenz(a)anthracene

Dates

Last modified: 02-18-2024

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